molecular formula C9H7BrN2O2S B2415953 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006485-87-5

5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2415953
CAS No.: 1006485-87-5
M. Wt: 287.13
InChI Key: OZQLICWNCHLCPZ-UHFFFAOYSA-N
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Description

“5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1006485-87-5 . It has a molecular weight of 287.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Pyrazole derivatives, such as the compound , are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Features

  • A study focused on the synthesis of pyrazole-thiophene-based amide derivatives, including 5-Bromothiophene carboxylic acid, revealed the successful synthesis of amide derivatives with good yields. The unsubstituted amide was further arylated using Pd (0)-catalyzed Suzuki–Miyaura cross-coupling, showcasing moderate to good yields of newly synthesized derivatives. The study also explored the geometry and physical properties of these compounds, including non-linear optical (NLO) properties and nuclear magnetic resonance (NMR) data. It highlighted significant agreement between computed and experimental NMR results, indicating the potential for these compounds in materials science and chemical analysis applications (Kanwal et al., 2022).

Electronic and Nonlinear Optical Properties

  • Research on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction, leading to the creation of pyrazine analogs. The study focused on density functional theory (DFT) calculations, assessing various reactivity parameters and the impact of substituents on the HOMO–LUMO energy gap and hyperpolarizability. The analysis of electronic delocalization over pyrazine, benzene, and thiophene rings contributed to understanding the non-linear optical (NLO) behavior of these compounds, suggesting applications in the field of optoelectronics and molecular electronics (Ahmad et al., 2021).

Potential in Antitumor Applications

  • A study on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes examined the potential of these compounds as anti-tumor agents. The compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential in medicinal chemistry and cancer research (Gomha et al., 2016).

Future Directions

Pyrazole derivatives have attracted the attention of many researchers due to their diverse pharmacological properties . Future research may focus on further exploring the synthesis methods, biological activity, and potential applications of these compounds .

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQLICWNCHLCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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